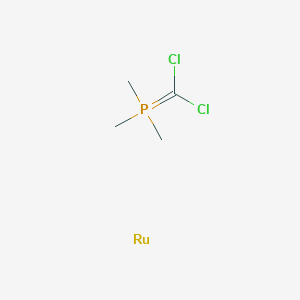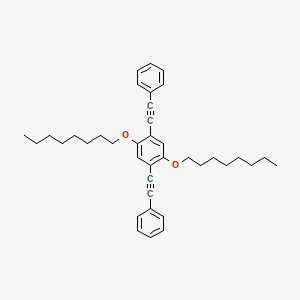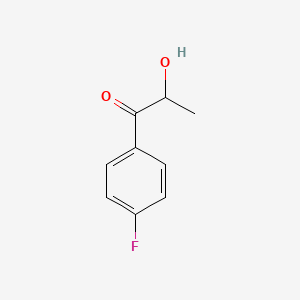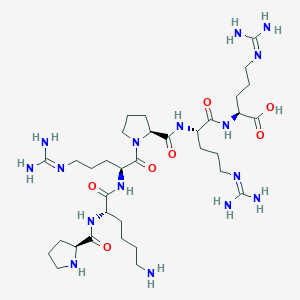
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane--ruthenium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1): is a complex organometallic compound that features a ruthenium center coordinated with a dichloromethylidene ligand and a trimethyl-lambda~5~-phosphane ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with dichloromethylidene and trimethyl-lambda~5~-phosphane ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphane ligands or halide ligands under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments.
科学研究应用
Chemistry: In chemistry, (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology: The compound has potential applications in biological research, particularly in the development of new drugs and therapeutic agents. Its unique coordination environment may allow for selective interactions with biological molecules.
Medicine: In medicine, the compound is being explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism by which (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
相似化合物的比较
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–osmium (1/1): Similar to the ruthenium compound but with osmium as the central metal.
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–iridium (1/1): Similar to the ruthenium compound but with iridium as the central metal.
Uniqueness: The uniqueness of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) lies in its specific coordination environment and the properties imparted by the ruthenium center. Compared to its osmium and iridium analogs, the ruthenium compound may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
属性
CAS 编号 |
496834-19-6 |
|---|---|
分子式 |
C4H9Cl2PRu |
分子量 |
260.1 g/mol |
IUPAC 名称 |
dichloromethylidene(trimethyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C4H9Cl2P.Ru/c1-7(2,3)4(5)6;/h1-3H3; |
InChI 键 |
HHZWBHDUPWUIKX-UHFFFAOYSA-N |
规范 SMILES |
CP(=C(Cl)Cl)(C)C.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)



![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)

![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)



![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
